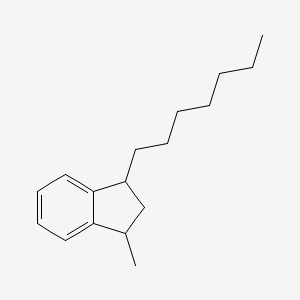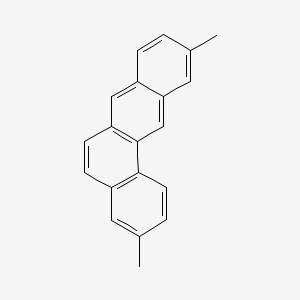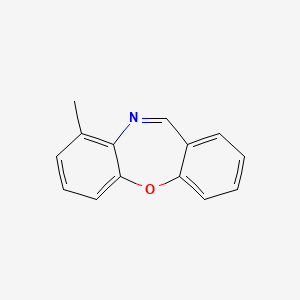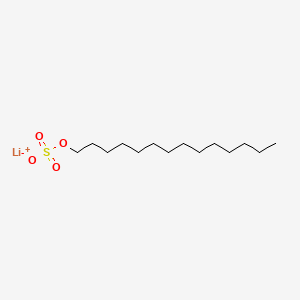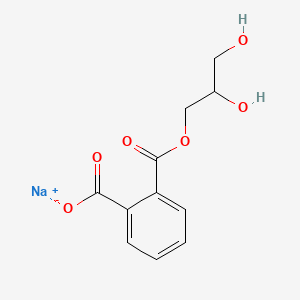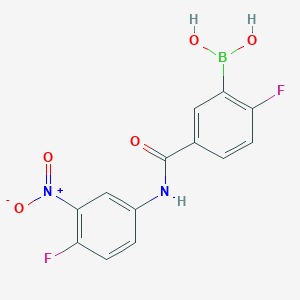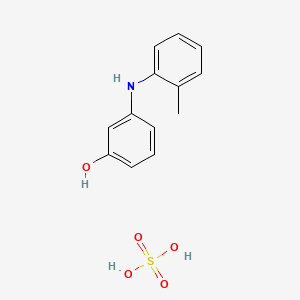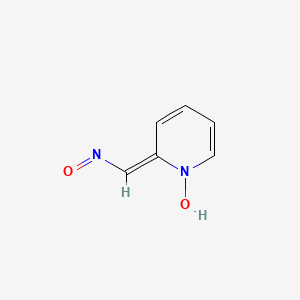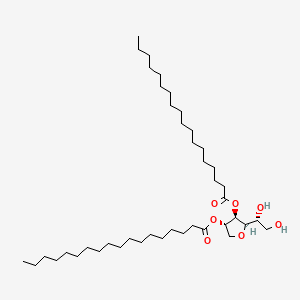
1,4-Anhydro-D-glucitol distearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Anhydro-D-glucitol distearate is a chemical compound with the molecular formula C42H80O7 and a molecular weight of 697.08 g/mol . It is a derivative of D-glucitol (sorbitol) and is characterized by the presence of two stearate groups attached to the 1,4-anhydro-D-glucitol backbone. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Anhydro-D-glucitol distearate can be synthesized through the esterification of 1,4-anhydro-D-glucitol with stearic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions with an excess of stearic acid to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated to a specific temperature, usually around 150-180°C, and maintained under these conditions for several hours. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Anhydro-D-glucitol distearate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 1,4-Anhydro-D-glucitol and stearic acid.
Oxidation: Corresponding ketones or aldehydes.
Reduction: 1,4-Anhydro-D-glucitol.
Applications De Recherche Scientifique
1,4-Anhydro-D-glucitol distearate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Medicine: Explored for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of 1,4-anhydro-D-glucitol distearate involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes involved in carbohydrate metabolism, influencing various metabolic pathways. The compound’s ester groups can also interact with cell membranes, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
1,5-Anhydro-D-glucitol: A related compound with similar structural features but different functional groups.
D-Glucitol (Sorbitol): The parent compound from which 1,4-anhydro-D-glucitol distearate is derived.
Uniqueness: this compound is unique due to its dual ester groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in various fields, including its use as an emollient in cosmetics and as a reagent in chemical synthesis .
Propriétés
Numéro CAS |
26446-39-9 |
|---|---|
Formule moléculaire |
C42H80O7 |
Poids moléculaire |
697.1 g/mol |
Nom IUPAC |
[(3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-4-octadecanoyloxyoxolan-3-yl] octadecanoate |
InChI |
InChI=1S/C42H80O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(45)48-38-36-47-41(37(44)35-43)42(38)49-40(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,41-44H,3-36H2,1-2H3/t37-,38+,41-,42-/m1/s1 |
Clé InChI |
RISFDIQRSIKVAS-FOGKZQIUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCCCC)[C@@H](CO)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCCCCCCCC)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


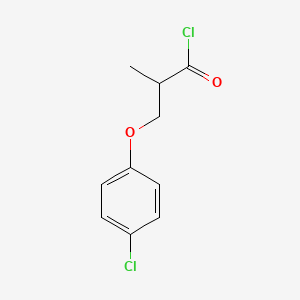
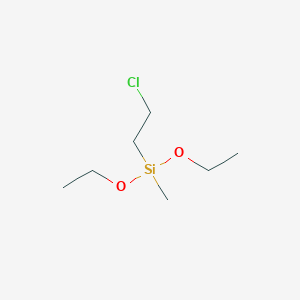
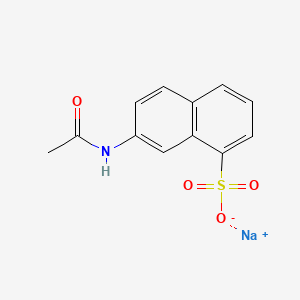
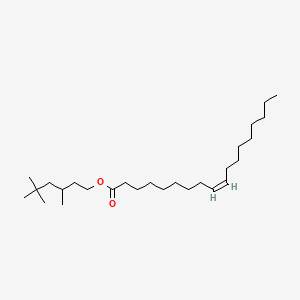
![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)
